molecular formula C26H25N3O3S2 B11233689 2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(naphthalen-1-YL)acetamide

2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(naphthalen-1-YL)acetamide

Cat. No.: B11233689
M. Wt: 491.6 g/mol
InChI Key: YNTMQPZJBOKBBR-UHFFFAOYSA-N
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Description

2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(naphthalen-1-YL)acetamide is a complex organic compound that features a quinoline core, a pyrrolidine sulfonyl group, and a naphthyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(naphthalen-1-YL)acetamide typically involves multiple steps, starting from readily available precursors

    Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of Pyrrolidine Sulfonyl Group: The pyrrolidine sulfonyl group can be introduced through a sulfonylation reaction using pyrrolidine and a sulfonyl chloride derivative.

    Formation of Naphthyl Acetamide Moiety: The naphthyl acetamide moiety can be formed by reacting naphthylamine with acetic anhydride under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(naphthalen-1-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(naphthalen-1-YL)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline core may interact with DNA or proteins, while the pyrrolidine sulfonyl group could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine or quinine, known for their antimalarial properties.

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones, which are used in medicinal chemistry for their bioactive properties.

    Naphthyl Acetamide Derivatives: Compounds with a naphthyl acetamide moiety, which may exhibit various biological activities.

Uniqueness

2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(naphthalen-1-YL)acetamide is unique due to its combination of structural features, which may confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C26H25N3O3S2

Molecular Weight

491.6 g/mol

IUPAC Name

2-(4-methyl-6-pyrrolidin-1-ylsulfonylquinolin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C26H25N3O3S2/c1-18-15-26(33-17-25(30)27-23-10-6-8-19-7-2-3-9-21(19)23)28-24-12-11-20(16-22(18)24)34(31,32)29-13-4-5-14-29/h2-3,6-12,15-16H,4-5,13-14,17H2,1H3,(H,27,30)

InChI Key

YNTMQPZJBOKBBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N3CCCC3)SCC(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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